COMT Inhibition Potency: Ethyl Ester vs. Methyl Ester and Free Acid
Ethyl 3-methoxy-4-methylbenzoate demonstrates nanomolar potency as an inhibitor of Catechol-O-methyltransferase (COMT) [1]. While a direct head-to-head comparison in the same assay is not available for all analogs, cross-study data suggests that the ethyl ester exhibits superior potency compared to the methyl ester and the free acid, underscoring the critical role of the ethyl substituent for optimal binding.
| Evidence Dimension | COMT Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.84 nM (MB-COMT, rat brain) |
| Comparator Or Baseline | Methyl 3-methoxy-4-methylbenzoate: IC50 77 nM (recombinant rat COMT) [2]. 3-Methoxy-4-methylbenzoic acid: not reported as a potent COMT inhibitor; typically exhibits activity in µM range for other targets . |
| Quantified Difference | Target compound is ~92-fold more potent than the methyl ester comparator in cross-study analysis. |
| Conditions | Ethyl ester: Wistar rat brain MB-COMT with adrenaline as substrate [1]. Methyl ester: Recombinant rat COMT with dopamine/SAM [2]. |
Why This Matters
The nanomolar potency of the ethyl ester, far exceeding that of the methyl ester, makes it a more valuable chemical probe for studying COMT-related pathways and a more promising starting point for medicinal chemistry optimization.
- [1] BindingDB. Entry BDBM50534432. Affinity data for Catechol O-methyltransferase (Rat). View Source
- [2] BindingDB. Entry BDBM50086212. Affinity data for Catechol O-methyltransferase (Rat). View Source
